molecular formula C21H21N3O4S2 B2990289 N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzenesulfonamide CAS No. 922128-79-8

N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzenesulfonamide

Cat. No.: B2990289
CAS No.: 922128-79-8
M. Wt: 443.54
InChI Key: DSBFWOSHYFVDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzenesulfonamide is a compound that intricately combines several functional groups to achieve specific chemical and biological activities. This complex structure incorporates a dihydroisoquinoline moiety, a thiazole ring, and a sulfonamide group, making it an intriguing molecule for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with the appropriate starting materials required for constructing the dihydroisoquinoline, thiazole, and sulfonamide groups.

  • Key Steps: : A multistep synthesis is employed, where each functional group is introduced sequentially.

  • Reaction Conditions: : Typical conditions involve the use of organic solvents, catalysts (like palladium on carbon or acids), and precise temperature controls to ensure high yield and purity.

Industrial Production Methods

For large-scale industrial production, the synthesis must be optimized for scalability. This often involves continuous flow reactors, automated systems, and robust purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the dihydroisoquinoline moiety, to form more oxidized products.

  • Reduction: : Reduction reactions can target the sulfonamide or thiazole components.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic ring systems.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Solvents: : DMF, DMSO, or THF depending on the reaction.

Major Products

  • Oxidation can yield N-oxides or sulfoxides.

  • Reduction typically produces amine derivatives.

  • Substitution can lead to various functionalized aromatic compounds.

Scientific Research Applications

N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzenesulfonamide has numerous applications:

  • Chemistry: : Utilized as a building block for creating more complex molecules.

  • Biology: : Explored for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: : Investigated for its therapeutic properties, including anti-inflammatory or anticancer activities.

  • Industry: : Used in the synthesis of advanced materials or specialty chemicals.

Mechanism of Action

The compound's mechanism of action is typically related to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group is often key in binding to these targets, while the thiazole and dihydroisoquinoline moieties may enhance binding specificity or stability. Pathways often involved include inhibition of enzyme activity or modulation of receptor function, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-hydroxybenzenesulfonamide: : Differing by a hydroxyl group, this compound has slightly different reactivity and biological activity.

  • N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-chlorobenzenesulfonamide:

Uniqueness

The methoxy group in N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzenesulfonamide imparts unique steric and electronic effects, making it particularly suitable for specific biological targets and applications.

This comprehensive overview highlights the intricate nature and versatile applications of this compound in various scientific domains. Fascinating stuff.

Properties

IUPAC Name

N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-28-18-6-8-19(9-7-18)30(26,27)23-21-22-17(14-29-21)12-20(25)24-11-10-15-4-2-3-5-16(15)13-24/h2-9,14H,10-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBFWOSHYFVDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.